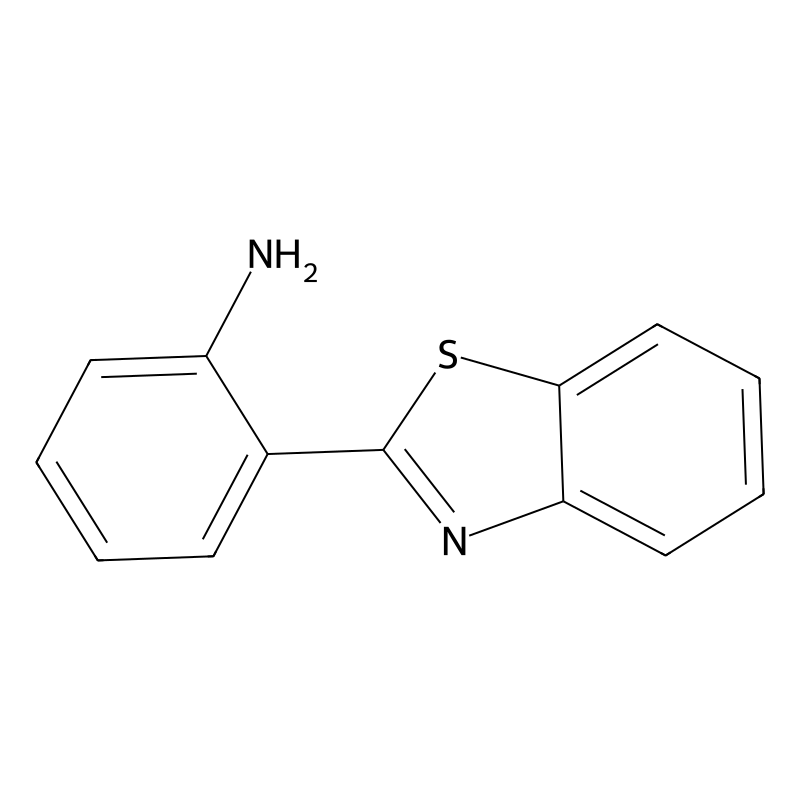

2-(1,3-Benzothiazol-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Field: Medicinal Chemistry

- Application: Benzothiazole derivatives have been synthesized for use as anti-tubercular compounds .

- Methods: Synthesis was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results: The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

- Field: Pharmaceutical Chemistry

- Application: 2-arylbenzothiazoles are versatile scaffolds which have gigantic biological and industrial applications .

- Methods: This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .

- Results: Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

Anti-tubercular Compounds

Pharmaceutical Chemistry

- Field: Medicinal Chemistry

- Application: Benzothiazole derivatives have been synthesized for use as anti-tubercular compounds .

- Methods: Synthesis was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results: The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

- Field: Pharmaceutical Chemistry

- Application: 2-arylbenzothiazoles are versatile scaffolds which have gigantic biological and industrial applications .

- Methods: This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .

- Results: Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

Anti-Tubercular Compounds

Pharmaceutical Chemistry

- Field: Oncology

- Application: Certain 2-aryl benzothiazoles have been found to have anti-tumor properties .

- Methods: These compounds are synthesized through various synthetic pathways and then tested for their ability to inhibit tumor growth .

- Results: Some 2-aryl benzothiazoles have shown promising results in inhibiting tumor growth .

- Field: Biochemistry

- Application: 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .

- Methods: These compounds are synthesized and then used in bacterial detection .

- Results: These fluorescent probes have been found to be effective in detecting bacteria .

Anti-Tumor Agents

Fluorescent Probes

2-(1,3-Benzothiazol-2-yl)aniline is an organic compound classified as a benzothiazole derivative, characterized by the presence of a benzene ring fused to a thiazole ring. This compound has garnered attention due to its diverse biological activities and applications in medicinal chemistry, materials science, and industrial processes. The molecular formula of 2-(1,3-Benzothiazol-2-yl)aniline is C₉H₈N₂S, and its structure features an aniline moiety attached to the benzothiazole unit, contributing to its unique properties and reactivity .

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction reactions can yield amine or thiol derivatives.

- Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in reactions involving 2-(1,3-Benzothiazol-2-yl)aniline include:

- Oxidizing agents: Hydrogen peroxide.

- Reducing agents: Sodium borohydride.

- Halogenating agents: Bromine.

Major Products

The products formed depend on the specific reagents and conditions employed. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can result in a range of functionalized benzothiazole derivatives.

2-(1,3-Benzothiazol-2-yl)aniline exhibits significant biological activity, particularly in antimicrobial, antifungal, and anticancer domains. The compound has been studied for its potential therapeutic applications against diseases such as tuberculosis and various cancers. Its primary target is the enzyme DprE1, which plays a crucial role in the biosynthesis of arabinogalactan—an essential component of the mycobacterial cell wall. Inhibition of DprE1 disrupts this biosynthetic pathway, leading to reduced mycobacterial growth .

Synthetic Routes

The synthesis of 2-(1,3-Benzothiazol-2-yl)aniline can be achieved through various methods:

- Condensation Reaction: This involves the condensation of 2-aminobenzenethiol with aniline derivatives under acidic conditions.

- Cyclization: Another approach includes the cyclization of o-aminothiophenols with aldehydes or ketones.

Industrial Production

In industrial contexts, the production often employs multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions to yield benzothiazole derivatives efficiently .

The applications of 2-(1,3-Benzothiazol-2-yl)aniline span several fields:

- Medicinal Chemistry: It serves as a lead compound for drug development due to its biological activities.

- Materials Science: Used as a building block for synthesizing more complex molecules.

- Dyes and Pigments: Employed in the production of dyes and pigments due to its chromophoric properties.

- Rubber Industry: Functions as a vulcanization accelerator in rubber manufacturing .

Research indicates that 2-(1,3-Benzothiazol-2-yl)aniline interacts with various biological targets beyond DprE1. Studies have explored its binding affinities and mechanisms of action against different pathogens. These interactions are crucial for understanding its potential therapeutic roles and optimizing its efficacy through structure-activity relationship studies .

Several compounds share structural similarities with 2-(1,3-Benzothiazol-2-yl)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(1,3-Benzothiazol-2-yl)aniline | Similar benzothiazole structure but with different substitution | Exhibits different biological activity profiles |

| 4-(1,3-Benzothiazol-2-yl)aniline | Variation in substitution position on the aniline ring | Potentially different pharmacokinetic properties |

| 2-Aminobenzothiazole | Lacks the aniline moiety; simpler structure | Primarily used for dye synthesis |

These compounds demonstrate varying degrees of biological activity and application potential based on their structural differences from 2-(1,3-Benzothiazol-2-yl)aniline .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant